Enzymatic Stability: sEH Substrate Affinity (Km) of 10(11)-EpDPE vs. 13(14)-EpDPE
10(11)-EpDPE exhibits a distinct substrate affinity for human soluble epoxide hydrolase (sEH), a key enzyme regulating its biological half-life. Its Km value is 5.1 µM, which is approximately 1.6-fold higher (lower affinity) than that of the 13(14)-regioisomer [1][2]. This difference in enzyme kinetics implies that 10(11)-EpDPE may have a slower rate of metabolic inactivation by sEH compared to 13(14)-EpDPE, a factor that can significantly influence its duration of action and potency in biological systems.
| Evidence Dimension | sEH Substrate Affinity (Km) |
|---|---|
| Target Compound Data | 5.1 µM |
| Comparator Or Baseline | 13(14)-EpDPE: 3.2 µM |
| Quantified Difference | 1.59-fold higher Km (lower affinity) for 10(11)-EpDPE |
| Conditions | Human soluble epoxide hydrolase (sEH) assay |
Why This Matters
This quantitative difference in metabolic stability directly impacts the compound's effective concentration and duration of action in vivo, making 10(11)-EpDPE the appropriate choice for studies requiring a longer-acting DHA epoxide or a specific metabolic profile.
- [1] Vinci-Biochem. (±)10(11)-EpDPA (CAY-10471-100) Product Page. View Source
- [2] TargetMol. (±)13(14)-EpDPA Product Page. View Source
